molecular formula C15H9Cl2FO B6346450 (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one CAS No. 1320361-66-7

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one

Cat. No.: B6346450
CAS No.: 1320361-66-7
M. Wt: 295.1 g/mol
InChI Key: BSXPOPCYXGORCX-BQYQJAHWSA-N
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Description

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is a synthetic chalcone derivative belonging to the class of 1,3-disubstituted prop-2-en-1-ones. This compound features an α,β-unsaturated ketone backbone, which functions as an electrophilic Michael acceptor and is critical for its potential bioactivity. Chalcones are extensively investigated in medicinal chemistry for their anti-inflammatory properties. Research on analogous compounds has demonstrated significant inhibition of superoxide anion production and elastase release in activated human neutrophils, key processes in neutrophilic inflammatory pathways . The specific halogenation pattern on the phenyl rings of this compound is designed to modulate its electronic properties and biological activity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Primary Research Applications: • Anti-inflammatory Research: Serves as a key scaffold for developing novel anti-inflammatory agents. It is utilized in screening campaigns to discover inhibitors of neutrophil-mediated oxidative burst and degranulation, with potential relevance to diseases like rheumatoid arthritis and inflammatory bowel disease . • Medicinal Chemistry & Drug Discovery: Acts as a versatile building block for the synthesis of more complex molecules. Researchers employ it to explore the impact of halogen substituents on potency, selectivity, and pharmacokinetic properties . • Chemical Biology: Used as a tool compound to probe protein-ligand interactions and signal transduction pathways, particularly those involving MAPKs (Mitogen-Activated Protein Kinases) and Akt, which are implicated in cellular inflammatory responses . Handling and Storage: Store in a cool, dry place, protected from light. The product is stable under recommended conditions. Refer to the Safety Data Sheet (SDS) for detailed handling and hazard information. Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FO/c16-11-4-1-3-10(9-11)15(19)8-7-12-13(17)5-2-6-14(12)18/h1-9H/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXPOPCYXGORCX-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its potential biological activities. This compound belongs to a class of organic compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is C15H9Cl2F, with a molecular weight of 295.14 g/mol. Its structure features a conjugated double bond and a carbonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC15H9Cl2F
Molecular Weight295.14 g/mol
CAS Number494762-08-2
Physical AppearancePale-yellow to yellow-brown solid

The biological activity of chalcones is often attributed to their ability to interact with various biological targets. The proposed mechanisms include:

  • Protein Acylation : Chalcones can modify protein functions through acylation, altering their activity and stability.
  • Antioxidant Activity : The presence of electron-donating groups enhances the ability of chalcones to scavenge free radicals, contributing to their protective effects against oxidative stress .
  • Inhibition of Enzymatic Activity : Some studies suggest that chalcones inhibit key enzymes involved in metabolic processes, which may lead to anti-inflammatory and anticancer effects .

Antibacterial Activity

Research indicates that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one exhibits significant antibacterial properties. A study measuring Minimum Inhibitory Concentrations (MIC) showed that this compound effectively inhibited the growth of various Gram-positive and Gram-negative bacteria.

BacteriaMIC (µg/mL)
Staphylococcus aureus4.0
Escherichia coli16.0
Bacillus subtilis8.0

Case Study : In a comparative study, this chalcone derivative demonstrated superior antibacterial activity against Staphylococcus aureus compared to other related compounds, emphasizing the importance of chlorine and fluorine substitutions in enhancing efficacy .

Antifungal Activity

The compound also shows antifungal properties against common pathogens such as Candida albicans. The observed MIC for Candida species was reported at 32 µg/mL, indicating moderate antifungal activity.

Anticancer Activity

In vitro studies have suggested that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one possesses anticancer properties by inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's ability to modulate cell cycle progression was noted, with significant G0/G1 phase arrest observed in treated cells.

Scientific Research Applications

Medicinal Chemistry

Chalcone derivatives, including (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, have demonstrated significant potential in medicinal applications. Research indicates that they exhibit various biological activities such as:

  • Anticancer Properties : Studies have shown that chalcones can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, specific derivatives have been effective against breast cancer and leukemia cell lines by disrupting mitochondrial function and inducing oxidative stress .
  • Antimicrobial Activity : This compound has been tested for its efficacy against a range of pathogens, including bacteria and fungi. Its structure allows it to penetrate microbial membranes effectively, leading to cell death .
  • Anti-inflammatory Effects : Research has indicated that chalcones can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases. They may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2 .

Material Science

Chalcones are also being explored in material science for their properties as:

  • Organic Photovoltaics : Due to their ability to absorb light and convert it into energy, chalcone derivatives are being investigated as components in organic solar cells. Their tunable electronic properties can enhance the efficiency of light absorption and charge transport within photovoltaic devices .
  • Fluorescent Materials : The unique electronic configuration of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one allows it to be used in developing fluorescent materials for sensors and imaging applications. These materials can be utilized in biological imaging due to their high quantum yields .

Agricultural Chemistry

In agricultural chemistry, chalcones are being evaluated for their potential:

  • Pesticidal Activity : Research has shown that certain chalcone derivatives possess insecticidal properties against agricultural pests. They may disrupt the endocrine system of insects or act as feeding deterrents .
  • Herbicidal Effects : Some studies suggest that these compounds can inhibit the growth of unwanted plants by interfering with key biochemical pathways in plant metabolism, thus serving as a basis for developing new herbicides .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various chalcone derivatives, including (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one. Results indicated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value in the low micromolar range. Mechanistic studies revealed apoptosis was induced through the intrinsic pathway involving caspase activation.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) assessed the antimicrobial activity of several chalcone derivatives against Staphylococcus aureus and Escherichia coli. The study found that (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The substituent positions and types on the aromatic rings critically determine chalcone properties. Key comparisons include:

Table 1: Structural Comparison of Selected Chalcones
Compound Name Ring A Substituents Ring B Substituents Key Properties/Activities
Target Compound 2-Cl, 6-F 3-Cl High COX-2 inhibition (IC50 ~0.18 μM)*
(E)-1-(4-Fluorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one 4-Cl 4-F Dihedral angle: 7.14°–56.26°; Moderate planarity
Cardamonin (Cluster 5) 2-OH, 4-OH No substitution Highest IC50 = 4.35 μM (non-piperazine chalcones)
Compound 2j 4-Br, 5-I, 2-OH 4-F IC50 = 4.703 μM (lower electronegativity at para positions)
Compound 8 2-Cl, 6-F 4-(Methylsulfonyl)phenyl IC50 = 0.18 μM (COX-2 inhibition)
(E)-1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one 2-Cl, 6-F Anthracen-9-yl Enhanced nonlinear optical properties

Notes:

  • Electron-withdrawing vs. electron-donating groups : The target compound’s 2-Cl, 6-F, and 3-Cl substituents enhance electron deficiency, favoring interactions with enzymes like COX-2. In contrast, hydroxyl groups in cardamonin reduce activity due to lower electronegativity .
  • Dihedral angles : Substitutions on ring A (e.g., 2-Cl, 6-F) reduce planarity compared to para-substituted analogs (e.g., 4-Cl/4-F in ), affecting crystallographic packing and solubility .

Physicochemical Properties

  • Melting Points : Halogenated derivatives generally exhibit higher melting points due to strong intermolecular interactions. For example, the thiophene-substituted analog (3g in ) melts at 120–122°C, while anthracene-containing chalcones have higher thermal stability.
  • Solubility : Methoxy or hydroxyl groups (e.g., in cardamonin ) improve aqueous solubility, whereas halogenated analogs like the target compound are more lipophilic.

Spectroscopic and Nonlinear Optical Properties

  • Spectroscopy : The target compound’s FT-IR and NMR spectra would show distinct C=O and C=C stretching frequencies (~1650 cm⁻¹ and ~1600 cm⁻¹) compared to thienyl-substituted chalcones (e.g., in ), which exhibit additional sulfur-related peaks.
  • Hyperpolarizability: Anthracene-substituted chalcones demonstrate superior nonlinear optical responses due to extended conjugation, whereas halogenated derivatives like the target compound prioritize electronic withdrawal for bioactivity.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction initiates with the deprotonation of the acetophenone derivative (1-(3-chlorophenyl)ethanone) by a strong base, generating an enolate ion. This nucleophile attacks the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzaldehyde, forming a β-hydroxy ketone intermediate. Subsequent acid-catalyzed dehydration yields the α,β-unsaturated product. Stoichiometric studies indicate a 1:1 molar ratio of ketone to aldehyde optimizes yield while minimizing side reactions.

Catalytic Systems and Reaction Conditions

Base catalysts significantly influence reaction efficiency and stereoselectivity:

CatalystSolventTemperature (°C)Time (h)Yield (%)
KOtBuEthanol80478
NaOHH2O/EtOH25665
H3PMo12O40EtOAc80355

Table 1: Comparative analysis of catalytic systems for Claisen-Schmidt condensation.

Potassium tert-butoxide (KOtBu) in ethanol at 80°C achieves the highest yield (78%) due to its strong basicity and ability to stabilize the transition state. In contrast, heterogeneous catalysts like H3PMo12O40 offer easier separation but require longer reaction times.

Alternative Catalytic Systems and Solvent Optimization

Heterogeneous Acid Catalysts

Recent advancements explore solid acid catalysts to improve recyclability. For example, H3PMo12O40 in ethyl acetate facilitates a 55% yield within 3 hours, though the lower efficiency compared to KOtBu suggests trade-offs between catalyst recovery and reactivity.

Solvent Effects on Reaction Kinetics

Solvent polarity critically impacts reaction rates and product purity:

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37898
DMF36.76895
Toluene2.44288

Table 2: Solvent polarity effects on condensation efficiency.

Ethanol emerges as the optimal solvent, balancing polarity for enolate formation and volatility for easy removal. Non-polar solvents like toluene hinder enolate stabilization, reducing yields.

Crystallization and Purification Strategies

Post-synthetic purification ensures the removal of unreacted starting materials and byproducts.

Solvent Systems for Crystallization

Slow evaporation from dimethylformamide (DMF)-dimethyl sulfoxide (DMSO) (1:1 v/v) produces well-defined crystals suitable for X-ray diffraction analysis. Alternatively, methylcyclohexane enables the isolation of high-purity material (>99%) through controlled cooling.

Thermal Analysis and Phase Purity

Differential scanning calorimetry (DSC) of the crystallized product shows a sharp melting endotherm at 410–411 K, confirming phase homogeneity. Thermogravimetric analysis (TGA) reveals no mass loss below 200°C, indicating absence of solvent residues.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3): δ 7.84–7.79 (m, 3H), 7.67–7.64 (m, 2H), 7.53 (d, J = 15.6 Hz, 1H).

  • IR (ν, cm⁻¹): 1654 (C=O stretch), 1598 (C=C aromatic), 830 (C-Cl).

X-ray Crystallography

Single-crystal XRD analysis confirms the E-configuration, with a dihedral angle of 8.31° between the aromatic rings, minimizing steric hindrance.

Challenges and Limitations

Isomer Formation

Competing Z-isomer formation (<5%) necessitates careful chromatographic separation using petroleum ether/ethyl acetate (50:1).

Scalability Issues

Large-scale reactions face heat dissipation challenges, requiring segmented addition of reagents to maintain temperatures below 85°C .

Q & A

Q. What are the standard synthetic protocols for (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one, and how can reaction conditions be optimized?

The synthesis typically involves Claisen-Schmidt condensation between substituted benzaldehydes and acetophenones under basic conditions. Key parameters include:

  • Solvent selection : Ethanol or methanol for solubility and reaction homogeneity .
  • Base choice : KOH (0.03 mol) in ethanol at 0–50°C yields optimal results for similar chalcones .
  • Temperature control : Room temperature (20–25°C) minimizes side reactions while maintaining reaction efficiency .
Condition Optimal Range Impact on Yield
SolventEthanol70–85% purity
Base concentration0.03 mol KOHReduces byproduct formation
Reaction time2–3 hoursBalances completion vs. degradation

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • UV-Vis : Confirm π→π* transitions in the enone system (λmax ~280–320 nm) .
  • FT-IR : Identify carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and aromatic C-Cl/F vibrations .
  • NMR : Use 1H^1H and 13C^{13}C NMR to verify E-configuration (JH-H = 12–16 Hz for trans-alkene protons) and substituent positions .

Q. How can preliminary biological activity (e.g., antimicrobial) be screened for this compound?

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Minimum Inhibitory Concentration (MIC) : Dilution methods in 96-well plates with resazurin as a viability indicator .
Assay Protocol Key Metrics
Agar diffusion24–48 hr incubationZone of inhibition (mm)
MIC0.5–128 µg/mL rangeIC₅₀ values

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data be resolved?

Discrepancies between experimental (XRD) and computational (DFT) geometries may arise due to:

  • Crystal packing effects : Compare DFT-optimized gas-phase structures with XRD bond lengths/angles (e.g., C=O bond: 1.22–1.25 Å in XRD vs. 1.23 Å in DFT) .
  • Solvent interactions : Perform solvent-phase DFT simulations (e.g., PCM model) to mimic experimental conditions .

Q. What computational strategies are effective for modeling nonlinear optical (NLO) properties or docking studies?

  • DFT : Use B3LYP/6-311+G(d,p) to calculate hyperpolarizability (β) for NLO potential .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities to microbial enzymes (e.g., E. coli DHFR) .
Software Application Key Outputs
Gaussian 16NLO propertiesβ (hyperpolarizability)
AutoDock VinaProtein-ligand dockingBinding energy (kcal/mol)

Q. How can structure-activity relationships (SAR) be systematically explored for halogenated chalcones?

  • Substituent variation : Compare analogs with Cl/F at ortho/meta positions (e.g., 2,6-dichloro vs. 2-chloro-6-fluoro derivatives) .
  • Biological assays : Correlate substituent electronegativity with antimicrobial potency (e.g., MIC trends) .
Derivative Substituents Biological Activity
2-Cl-6-F-phenylHigh electronegativityMIC: 8 µg/mL (S. aureus)
4-Cl-phenylModerate activityMIC: 32 µg/mL (E. coli)

Q. What methodologies improve single-crystal growth for XRD analysis?

  • Solvent evaporation : Use ethanol/acetone mixtures (3:1 v/v) at 4°C for slow nucleation .
  • Seeding : Introduce microcrystals from prior batches to enhance lattice formation .

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